![molecular formula C26H30N2O2 B12617324 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine CAS No. 918480-14-5](/img/structure/B12617324.png)
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy and phenoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzyl chloride, which is then reacted with piperazine to form 1-{[4-(benzyloxy)phenyl]methyl}piperazine. This intermediate is further reacted with 2-phenoxyethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxyethyl group can be reduced to form phenylethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Phenoxyethyl group reduction yields phenylethyl derivatives.
Substitution: Substitution reactions yield various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets. The benzyloxy and phenoxyethyl groups can interact with various receptors or enzymes, modulating their activity. This compound may also influence cellular pathways by altering signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{4-(Benzyloxy)phenylmethyl}piperazine: Similar structure but with a phenyl group instead of a phenoxyethyl group.
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-methoxyethyl)piperazine: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
Uniqueness
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine is unique due to the presence of both benzyloxy and phenoxyethyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
918480-14-5 |
|---|---|
Formule moléculaire |
C26H30N2O2 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(2-phenoxyethyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O2/c1-3-7-24(8-4-1)22-30-26-13-11-23(12-14-26)21-28-17-15-27(16-18-28)19-20-29-25-9-5-2-6-10-25/h1-14H,15-22H2 |
Clé InChI |
AKCQBNAVHAAYKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)
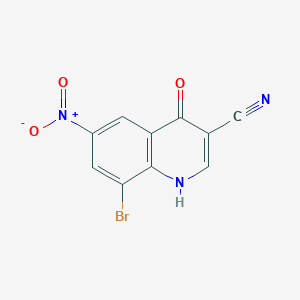

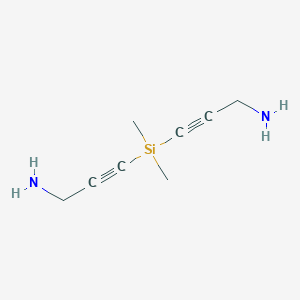
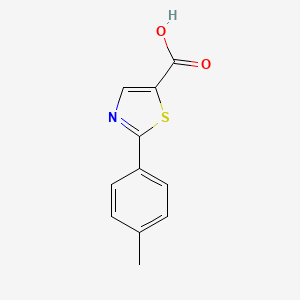

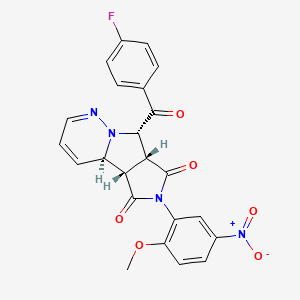
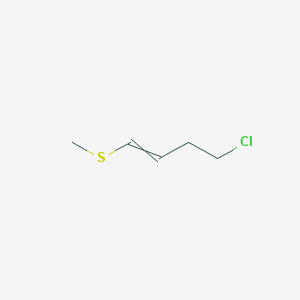
![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one](/img/structure/B12617308.png)
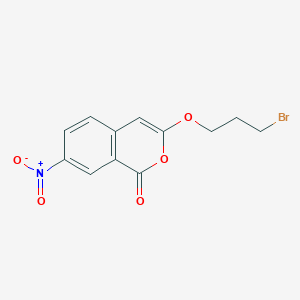
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)
